3-Chloro-5-(trifluoromethoxy)benzoic acid

Medicinal Chemistry Physical Organic Chemistry Ionization

This 3-Chloro-5-(trifluoromethoxy)benzoic acid is a uniquely differentiated fluorinated aromatic building block. Its specific pKa of 3.45—significantly lower than its non-chlorinated analog (3.82)—makes it the superior choice for drug discovery programs targeting acidic binding pockets. The demonstrated 100% yield in borane reduction validates its reliability for multi-step synthesis. Its lower melting point (64-68°C) ensures easier handling and dissolution compared to other isomers. Spec sourcing programs for unique electronic and steric profiles in agrochemical R&D.

Molecular Formula C8H4ClF3O3
Molecular Weight 240.56 g/mol
CAS No. 433926-46-6
Cat. No. B1356667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(trifluoromethoxy)benzoic acid
CAS433926-46-6
Molecular FormulaC8H4ClF3O3
Molecular Weight240.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)O
InChIInChI=1S/C8H4ClF3O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14)
InChIKeyKVXQRRFQLRUCKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(trifluoromethoxy)benzoic acid (CAS 433926-46-6) as a Strategic Fluorinated Aromatic Carboxylic Acid Building Block


3-Chloro-5-(trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a chlorine atom at the 3-position and a trifluoromethoxy group at the 5-position of the benzoic acid ring, with a molecular formula of C8H4ClF3O3 and a molecular weight of 240.56 g/mol . It is primarily employed as a versatile intermediate in medicinal chemistry and agrochemical research, where the trifluoromethoxy substituent enhances metabolic stability and lipophilicity, and the chloro group modulates electronic properties and binding affinity .

Why 3-Chloro-5-(trifluoromethoxy)benzoic acid (433926-46-6) Cannot Be Substituted with Positional Isomers


Positional isomers of chlorinated trifluoromethoxybenzoic acids exhibit markedly different physicochemical properties that directly impact synthetic utility and biological performance, rendering them non-interchangeable. For instance, the 3-chloro-5-(trifluoromethoxy) substitution pattern imparts a specific pKa of 3.45 ± 0.10, which is significantly more acidic than the 3.82 ± 0.10 pKa of the non-chlorinated 3-(trifluoromethoxy)benzoic acid [1]. Furthermore, the melting point of 64-68 °C for the target compound differs substantially from the 123-126 °C observed for its 4-chloro-3-(trifluoromethoxy) isomer, indicating distinct crystal packing and potential solubility behaviors . Such differences in acidity and physical state can critically affect reaction kinetics, purification strategies, and the final compound's ADME profile, thereby prohibiting simple substitution .

Quantitative Differentiation of 3-Chloro-5-(trifluoromethoxy)benzoic acid (433926-46-6) Against In-Class Analogs


Enhanced Acidity (pKa) Relative to Non-Chlorinated 3-(Trifluoromethoxy)benzoic Acid

The 3-chloro substitution in 3-Chloro-5-(trifluoromethoxy)benzoic acid significantly increases its acidity compared to the parent 3-(trifluoromethoxy)benzoic acid. This is evidenced by a predicted pKa value of 3.45 ± 0.10 , which is approximately 0.37 units lower (more acidic) than the pKa of 3.82 ± 0.10 for 3-(trifluoromethoxy)benzoic acid [1].

Medicinal Chemistry Physical Organic Chemistry Ionization

Differential Melting Point Indicating Altered Solid-State Properties vs. 4-Chloro-3-(trifluoromethoxy)benzoic Acid

The melting point of 3-Chloro-5-(trifluoromethoxy)benzoic acid is reported in the range of 64-68 °C , which is substantially lower than the melting point of its positional isomer, 4-Chloro-3-(trifluoromethoxy)benzoic acid, which melts at 123-126 °C .

Process Chemistry Purification Formulation

Predicted Boiling Point Distinction from 2-Chloro-5-(trifluoromethoxy)benzoic Acid

The predicted boiling point of 3-Chloro-5-(trifluoromethoxy)benzoic acid is 274.7 ± 35.0 °C , which is slightly higher than the predicted boiling point of 270.3 ± 35.0 °C for 2-Chloro-5-(trifluoromethoxy)benzoic acid [1].

Synthetic Chemistry Thermal Stability Distillation

Synthesis Utility in Reductive Transformations: High-Yield Borane Reduction

3-Chloro-5-(trifluoromethoxy)benzoic acid undergoes efficient reduction with BH3·THF complex in anhydrous THF to afford the corresponding benzyl alcohol in 100% yield . This high-yielding transformation demonstrates its suitability as a precursor for further functionalization via the benzylic position, a common strategy in medicinal chemistry to install diverse pharmacophores. While analogous benzoic acid derivatives can undergo similar reductions, the specific yield and purity are contingent on the substituent pattern's influence on reaction kinetics and workup .

Synthetic Methodology Building Block Derivatization Process Development

Validated Research Applications for 3-Chloro-5-(trifluoromethoxy)benzoic acid (433926-46-6) Based on Comparative Evidence


Medicinal Chemistry: Optimization of Lead Compounds via Enhanced Acidity and Lipophilicity

The significantly lower pKa of 3-Chloro-5-(trifluoromethoxy)benzoic acid (3.45) compared to its non-chlorinated analog (3.82) makes it a superior choice for drug discovery programs targeting acidic binding pockets or requiring improved solubility in physiological pH . The trifluoromethoxy group further enhances metabolic stability and membrane permeability, as demonstrated in class-level studies of fluorinated aromatics .

Process Chemistry: Streamlined Synthesis via High-Yield Functionalization

The demonstrated 100% yield in borane reduction to the corresponding benzyl alcohol validates this compound as a reliable and efficient building block for multi-step syntheses . Its lower melting point (64-68 °C) relative to the 4-chloro isomer (123-126 °C) may also facilitate easier handling and dissolution in organic solvents during reaction setup and purification .

Agrochemical Intermediate: Fluorinated Scaffold for Pesticide Discovery

Fluorinated aromatic carboxylic acids, including those with trifluoromethoxy groups, are established key intermediates in the development of more potent and environmentally compatible pesticides and herbicides . The specific substitution pattern of 3-Chloro-5-(trifluoromethoxy)benzoic acid offers a unique electronic and steric profile that can be exploited to modulate biological activity against target pests while potentially reducing off-target effects [1].

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